![molecular formula C11H10ClN3O B3017171 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321538-39-0](/img/structure/B3017171.png)
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as CMPPC, is a substituted pyrazole derivative . It is a highly versatile intermediate used in the synthesis of various compounds . It has been studied for its corrosion protection properties for mild steel in HCl .
Synthesis Analysis
CMPPC was synthesized from 3-methyl-1-phenyl-5-pyrazolone . The synthesis involved a series of reactions to produce new pyrazole derivatives . A Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .Molecular Structure Analysis
The crystal structure of CMPPC was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
CMPPC has been studied for its corrosion protection properties for mild steel in HCl . The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . Electroanalytical screening reveals that the molecule behaves like a mixed-type inhibitor .Scientific Research Applications
- The pyrazole ring is a crucial structural motif in many biologically active compounds. Researchers have explored derivatives of this compound for their antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .
- The title compound serves as a valuable intermediate for synthesizing thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .
- Researchers have used related pyrazole derivatives as Smoothened antagonists to inhibit hair growth .
- The compound may serve as a starting material for synthesizing ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
Medicinal Chemistry and Drug Development
Hair Growth Inhibition
ORL1 Receptor Modulation
Hydrazones and Thiosemicarbazones
Mechanism of Action
CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .
properties
IUPAC Name |
(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJWRWGYLJFJT-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime |
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